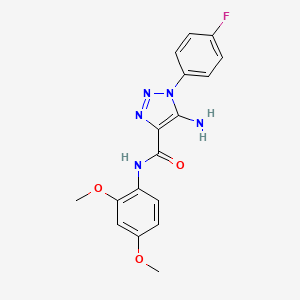
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O3 and its molecular weight is 357.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound within the triazole family, recognized for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16FN5O3, with a molecular weight of 357.345 g/mol. The compound features a triazole ring that is known for its role as a pharmacophore in various bioactive molecules. The presence of the amino group and methoxy substituents enhances its solubility and bioavailability.
Biological Activity Overview
Triazole derivatives are widely studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies:
- Antimicrobial Activity : Triazoles are known for their effectiveness against bacterial and fungal pathogens. Compounds with similar structures have demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Anticancer Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines including HeLa and Caco-2.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in cellular processes. For instance, they may inhibit enzymes like carbonic anhydrase and histone deacetylases (HDAC), which play roles in cancer progression and inflammation.
- Cell Cycle Arrest : Some studies suggest that triazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-triazole-4-carboxamide | Triazole ring with methoxy groups | Antimicrobial, Anticancer |
| 5-amino-N-(3-chlorophenyl)-1H-triazole-4-carboxamide | Simpler triazole derivative | Antimicrobial |
| N-(4-Fluorophenyl)-1H-triazole | Basic triazole structure | Antifungal |
| 2-Amino-5-methylthiazole | Thiazole derivative | Antimicrobial |
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that derivatives containing the triazole moiety exhibited IC50 values in the low micromolar range against HeLa cells, indicating strong anticancer potential .
- Antibacterial Efficacy : Triazole derivatives were tested against various bacterial strains with notable success in inhibiting growth at concentrations as low as 10 µg/mL .
- In vitro Studies : Research on related compounds has shown that modifications to the triazole ring can significantly enhance biological activity. For example, introducing different substituents on the phenyl rings has been correlated with increased potency against specific targets .
Propriétés
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3/c1-25-12-7-8-13(14(9-12)26-2)20-17(24)15-16(19)23(22-21-15)11-5-3-10(18)4-6-11/h3-9H,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRHENOILHRNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














